3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione 3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 131588-96-0
VCID: VC21253175
InChI: InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CCC(CO)NC1=C(C(=O)C1=O)OCC
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione

CAS No.: 131588-96-0

Cat. No.: VC21253175

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione - 131588-96-0

Specification

CAS No. 131588-96-0
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name 3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key ALIMOKYQCKAIIQ-ZCFIWIBFSA-N
Isomeric SMILES CC[C@H](CO)NC1=C(C(=O)C1=O)OCC
SMILES CCC(CO)NC1=C(C(=O)C1=O)OCC
Canonical SMILES CCC(CO)NC1=C(C(=O)C1=O)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator